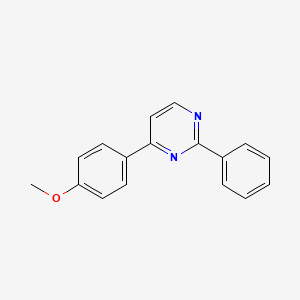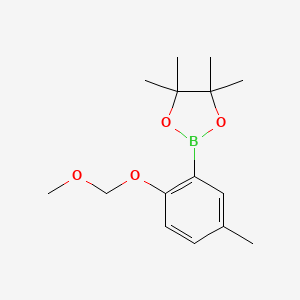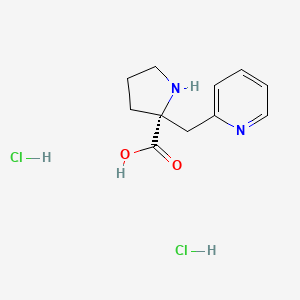
(+/-)-trans-4-(2-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-trans-4-(2-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl, abbreviated as (-)-trans-4-CPPCA-HCl, is a compound with a wide range of applications in scientific research. It is a type of pyrrolidine-based carboxylic acid that has been used in various studies to investigate its biochemical and physiological effects. This compound is typically synthesized by a reaction between 2-chloro-phenyl-acetonitrile and pyrrolidine-3-carboxylic acid in the presence of a catalyst.
Aplicaciones Científicas De Investigación
(-)-trans-4-CPPCA-HCl has been used in various studies to investigate its biochemical and physiological effects. It has been used in studies of enzyme inhibition, protein-protein interactions, receptor binding, and drug metabolism. It has also been used as a tool to study the effects of environmental stressors on living organisms. Additionally, this compound has been used as a reagent in organic synthesis, as well as a starting material for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (-)-trans-4-CPPCA-HCl is not fully understood. It is believed that this compound binds to and inhibits enzymes, as well as proteins and receptors. It is also believed to interact with cellular membranes and modulate the activity of various ion channels. Additionally, it is believed that this compound may interact with DNA and RNA to modulate gene expression.
Biochemical and Physiological Effects
(-)-trans-4-CPPCA-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, proteins, and receptors. It has also been shown to modulate the activity of various ion channels, as well as interact with cellular membranes. Additionally, this compound has been shown to modulate gene expression and interact with DNA and RNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(-)-trans-4-CPPCA-HCl has several advantages and limitations for use in laboratory experiments. One advantage is that this compound is relatively easy to synthesize and can be prepared in large quantities. Additionally, this compound is relatively stable and can be stored for long periods of time. However, one limitation is that this compound is relatively toxic and should be handled with caution. Additionally, this compound is relatively expensive and may not be cost-effective for some applications.
Direcciones Futuras
There are several potential future directions for (-)-trans-4-CPPCA-HCl. One potential direction is to further explore the biochemical and physiological effects of this compound, as well as its mechanism of action. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound. Additionally, further research could be conducted to explore the potential uses of this compound in organic synthesis and as a starting material for the synthesis of other compounds. Finally, further research could be conducted to explore the potential environmental applications of this compound, such as its use as a tool to study the effects of environmental stressors on living organisms.
Métodos De Síntesis
The synthesis of (-)-trans-4-CPPCA-HCl is carried out in a reaction between 2-chloro-phenyl-acetonitrile and pyrrolidine-3-carboxylic acid in the presence of a catalyst. This reaction is typically conducted in a solvent such as ethyl acetate or acetonitrile, and the reaction is typically carried out at a temperature of 80-90°C. The reaction is typically complete in 1-2 hours. The product is then isolated and purified by column chromatography or recrystallization.
Propiedades
IUPAC Name |
(3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2.ClH/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15;/h1-4,8-9,13H,5-6H2,(H,14,15);1H/t8-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIZFLIRDUIPIS-OULXEKPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-trans-4-(2-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, 95%](/img/structure/B6336767.png)







